molecular formula C16H17ClN2O4S B5752388 N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5752388
分子量: 368.8 g/mol
InChIキー: ZMYVIEZOUIPSAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It is a member of the class of compounds known as glycine site antagonists, which act on the N-methyl-D-aspartate (NMDA) receptor in the brain. CGP 3466B has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

作用機序

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B acts as a glycine site antagonist on the NMDA receptor, which is a major mediator of excitatory neurotransmission in the brain. By blocking the glycine binding site on the receptor, N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This reduces the excitotoxicity that occurs in neurodegenerative diseases and protects the neurons from damage.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are elevated in neurodegenerative diseases. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.

実験室実験の利点と制限

One advantage of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its specificity for the glycine site on the NMDA receptor, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is its poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

将来の方向性

There are several potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is its potential use in the treatment of traumatic brain injury (TBI), which is a major cause of disability and death worldwide. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical utility in this area. Another area of interest is the development of more soluble analogs of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B, which would allow for more efficient administration in preclinical studies. Additionally, further research is needed to determine the long-term safety and efficacy of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in humans, as well as its potential use in combination with other drugs for the treatment of neurodegenerative diseases.

合成法

The synthesis of N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves several steps, starting with the reaction of 2-chlorobenzoic acid with 3-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with N-methylglycine methyl ester to form the desired product. The final step involves the introduction of a methylsulfonyl group to the molecule.

科学的研究の応用

N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been extensively studied in preclinical models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects by inhibiting the activation of NMDA receptors, which are involved in the excitotoxicity that occurs in these diseases. N~1~-(2-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

特性

IUPAC Name

N-(2-chlorophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-13-7-5-6-12(10-13)19(24(2,21)22)11-16(20)18-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVIEZOUIPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。